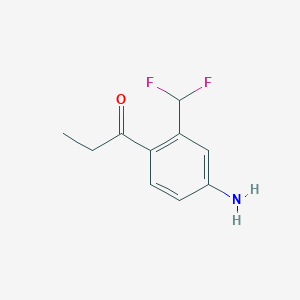

1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one

Description

1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one is a substituted aryl ketone featuring a propan-1-one backbone with a 4-amino-2-(difluoromethyl)phenyl group. Its structural attributes—specifically the electron-donating amino group and the electron-withdrawing difluoromethyl substituent—create a polarized aromatic system, which may influence reactivity in coupling reactions, cyclization, and biological interactions .

Propriétés

Formule moléculaire |

C10H11F2NO |

|---|---|

Poids moléculaire |

199.20 g/mol |

Nom IUPAC |

1-[4-amino-2-(difluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H11F2NO/c1-2-9(14)7-4-3-6(13)5-8(7)10(11)12/h3-5,10H,2,13H2,1H3 |

Clé InChI |

BYFFSHZCTHPCEZ-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=C(C=C(C=C1)N)C(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-amino-2-(difluoromethyl)benzaldehyde.

Condensation Reaction: The benzaldehyde is then subjected to a condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Halogenated Analogs

- 1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one (Similarity: 0.84) and 1-(2-Bromo-6-(difluoromethyl)phenyl)propan-1-one (Similarity: 0.82) (): Bromo and trifluoromethyl groups are strong electron-withdrawing substituents, reducing electron density on the aromatic ring compared to the amino group in the target compound. These analogs may exhibit lower nucleophilicity in electrophilic substitution reactions but enhanced stability under acidic conditions.

- 1-(3-Fluorophenyl)propan-1-one and 1-(4-Chlorophenyl)propan-1-one (): Halogenated derivatives demonstrated moderate yields (60–73%) in coupling reactions, attributed to the electron-withdrawing effects of halogens facilitating oxidative processes.

Amino-Substituted Analogs

- 1-(4-(Dimethylamino)phenyl)propan-1-one (): The dimethylamino group is a stronger electron donor than the primary amino group, leading to increased resonance stabilization. This analog was synthesized via enaminone intermediates, highlighting the role of amino substituents in directing reactivity .

Enone Derivatives

- (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (): This α,β-unsaturated ketone is a versatile intermediate for heterocycle synthesis. The target compound’s amino and difluoromethyl groups could enable similar applications but with modified regioselectivity due to altered electronic profiles .

Physicochemical Properties

- Elemental Composition: The target compound’s amino and difluoromethyl groups contribute to distinct C, H, N, and F content compared to halogenated analogs. For example, elemental analysis of a related compound (C: 67.96%; H: 4.70%; N: 3.68%) () suggests lower nitrogen content than expected for the amino-substituted target compound.

- Solubility and Stability : The difluoromethyl group may enhance lipophilicity compared to hydroxyl or methoxy analogs (e.g., 4-propionylphenyl acetate, ), impacting solubility in polar solvents .

Activité Biologique

1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications and implications in various fields.

Chemical Structure and Properties

The compound features a propanone moiety along with an amino group and a difluoromethyl group. Its molecular formula is , with a molecular weight of approximately 201.21 g/mol. The presence of the difluoromethyl group enhances its reactivity and binding affinity to biological targets, making it a valuable candidate for therapeutic applications.

The biological activity of 1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group influences the compound's reactivity and binding affinity, which can lead to various biological effects. Research indicates that this compound may modulate signaling pathways relevant to cancer cell proliferation and apoptosis.

Biological Activity

-

Anticancer Activity :

- MCF-7 Cell Study : In vitro studies have shown that treatment with this compound results in a significant decrease in cell viability in MCF-7 breast cancer cells after 72 hours. The mechanism involves the induction of apoptosis through caspase activation .

- HCT-116 Cell Study : Another study demonstrated that the compound could significantly inhibit cell proliferation at lower concentrations compared to standard chemotherapeutics like cisplatin .

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to cancer-related pathways. Its unique chemical properties allow it to act on specific enzymes involved in tumor growth and survival .

- Protein Binding Assays : Research indicates that 1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one can effectively bind to various proteins, which may be crucial for its therapeutic efficacy .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

| Study Focus | Findings |

|---|---|

| Breast Cancer | Significant decrease in MCF-7 cell viability; induced apoptosis via caspase activation . |

| Colon Cancer | Inhibited HCT-116 cell proliferation more effectively than cisplatin . |

| Enzyme Inhibition | Potential as an inhibitor for enzymes involved in cancer progression . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.